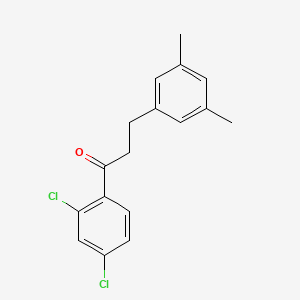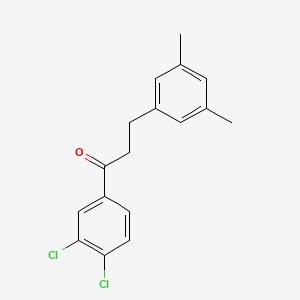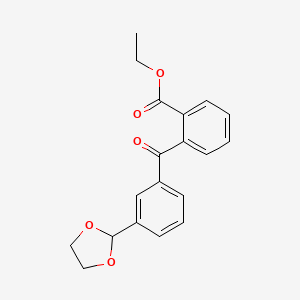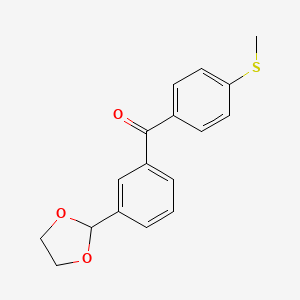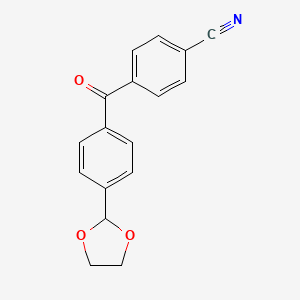
2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of butyric acid, which is a carboxylic acid. It also contains an ethoxyphenyl group, which is a phenyl ring (a cyclic group of carbon atoms) with an ethoxy group attached. The dimethyl groups suggest the presence of two methyl (CH3) groups attached to the same carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenyl compound with a precursor to the butyric acid moiety. The ethoxy group could be introduced through a reaction with ethyl alcohol .Molecular Structure Analysis
The molecular structure would consist of a butyric acid backbone with the various groups attached. The phenyl ring would likely contribute to the compound’s aromatic properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the phenyl ring, the ethoxy group, and the carboxylic acid group .Applications De Recherche Scientifique
Intermolecular Hydrogen Bonding
A study on acid-amide intermolecular hydrogen bonding revealed that a compound similar to 2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid, specifically 2,2-dimethylbutynoic acid with a pyridone terminus, acts as its self-complement to form an intermolecularly hydrogen-bonded dimer. This finding is significant in understanding molecular recognition and interaction in various chemical processes (Wash et al., 1997).
Asymmetric Synthesis
Research into asymmetric synthesis using ethyl glyoxylate and isobutyraldehyde, producing Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, a derivative of 2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid, provided insights into optimizing reaction conditions for better yield and enantioselectivity. This is pivotal for the development of more efficient synthetic routes in organic chemistry (Wang Jin-ji, 2014).
Optoelectronic and Charge Transport Properties
A study exploring the optoelectronic and charge transport properties of certain Pechmann dyes, including derivatives of 2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid, showed potential applications in organic light-emitting diodes (OLEDs). This research highlights the relevance of such compounds in developing advanced materials for electronic devices (Wazzan & Irfan, 2019).
Chemical Reactivity and Biological Activity
Investigations into the hetero-Diels-Alder reaction of derivatives of 2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid have led to the synthesis of various compounds with potential biological activity. This kind of research is crucial for the discovery and development of new pharmaceuticals and biochemical agents (Nekrasov & Obukhova, 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-18-11-7-5-10(6-8-11)12(15)9-14(2,3)13(16)17/h5-8H,4,9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAZNBXQVQTFIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


